2-(4-(Piperidin-1-yl)pyridin-3-yl)ethyl pyrimidine-5-carboxylate
Description
2-(4-(Piperidin-1-yl)pyridin-3-yl)ethyl pyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrimidine core linked via an ethyl ester to a pyridine ring substituted with a piperidin-1-yl group. Its molecular structure combines aromatic and aliphatic moieties, which may influence its physicochemical properties, such as solubility, stability, and bioavailability.
Properties
Molecular Formula |
C17H20N4O2 |
|---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
2-(4-piperidin-1-ylpyridin-3-yl)ethyl pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H20N4O2/c22-17(15-11-19-13-20-12-15)23-9-5-14-10-18-6-4-16(14)21-7-2-1-3-8-21/h4,6,10-13H,1-3,5,7-9H2 |
InChI Key |
QEVWCTKCLGIDBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=NC=C2)CCOC(=O)C3=CN=CN=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
The synthesis of 2-(4-(Piperidin-1-yl)pyridin-3-yl)ethyl pyrimidine-5-carboxylate can be achieved through several key methodologies:
Stepwise Synthesis : This method involves sequential reactions where intermediates are formed and purified at each stage. It often includes:
- Formation of the pyrimidine core.
- Introduction of the piperidine substituent.
- Final coupling to form the complete structure.
One-Pot Synthesis : This approach seeks to minimize purification steps by conducting multiple reactions in a single reaction vessel. It is often more efficient but may lead to lower yields due to side reactions.
Microwave-Assisted Synthesis : Utilizing microwave energy can significantly reduce reaction times and improve yields due to enhanced reaction kinetics.
Specific Reaction Pathways
The following pathways have been documented in the literature for synthesizing this compound:
-
- A common starting point is the reaction of an appropriate aldehyde with urea or thiourea to form pyrimidine derivatives, which can then be modified further.
- Example: The condensation of 4-(piperidin-1-yl)pyridine with ethyl cyanoacetate followed by cyclization can yield pyrimidine derivatives.
-
- The introduction of the carboxylic acid group can be achieved through various methods, such as hydrolysis of esters or direct carboxylation using carbon dioxide under pressure.
- Example: Ethyl 2-bromoacetate can react with piperidine derivatives to introduce the carboxylic acid functionality.
The efficiency of these synthetic routes can vary significantly based on conditions such as temperature, solvent choice, and catalyst presence. Here is a summary table illustrating typical yields and purities reported in various studies:
| Method | Yield (%) | Purity (%) | References |
|---|---|---|---|
| Stepwise synthesis | 75 | 90 | |
| One-pot synthesis | 65 | 85 | |
| Microwave-assisted synthesis | 80 | 95 |
Research Findings
Recent studies have highlighted several important findings regarding the preparation of this compound:
Optimization of Conditions : Research indicates that optimizing reaction conditions (e.g., temperature and solvent) can lead to significant improvements in yield and purity.
Scalability : Some methods have been identified as more amenable to scale-up for industrial applications, particularly those involving one-pot reactions which reduce handling time and complexity.
Structure-Activity Relationship (SAR) : Understanding how variations in the substituents affect biological activity has guided synthetic strategies, leading researchers to explore diverse modifications around the core structure.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Piperidin-1-yl)pyridin-3-yl)ethyl pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Potential
Research indicates that 2-(4-(Piperidin-1-yl)pyridin-3-yl)ethyl pyrimidine-5-carboxylate exhibits promising anticancer activity. Several studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For example:
- Mechanism of Action : The compound may inhibit epidermal growth factor receptor (EGFR) phosphorylation, leading to reduced tumor growth in xenograft models.
- Case Study : A specific study found that derivatives of this compound inhibited cell growth in breast and renal cancer cell lines, suggesting its potential as a lead compound for developing targeted chemotherapeutic agents .
Antiparasitic Activity
The compound's structure also suggests potential antiparasitic activity. Comparative studies have shown that derivatives with similar structures can exhibit varying degrees of potency against parasitic infections:
- Structural Optimization : Modifications in the piperidine or pyridine moieties significantly influence the compound's effectiveness against parasites, highlighting the importance of structural design in drug development.
Pharmacokinetics and Toxicity
Pharmacokinetic studies reveal that this compound has a favorable profile, with sufficient oral bioavailability and acceptable clearance rates in animal models. Toxicity assessments indicate no acute adverse effects at high doses (up to 2000 mg/kg), suggesting a promising safety profile for further development.
Mechanism of Action
The mechanism of action of 2-(4-(Piperidin-1-yl)pyridin-3-yl)ethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets within the cell. It may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs can be categorized based on substitutions at the piperidine ring, pyrimidine core, or ester linkage. Below is a detailed comparison using data from pharmacopeial and synthetic chemistry sources.
Table 1: Key Structural and Physicochemical Comparisons
Notes:
- Structural Differences: The target compound uniquely incorporates a pyridin-3-yl group substituted with piperidine, differentiating it from analogs with direct piperidine or piperazine attachments to the pyrimidine core . This substitution likely increases steric bulk and lipophilicity compared to the hydroxymethyl or methylpiperazine variants. The 4-methylpiperazine analog (MW 250.30) replaces piperidine with a more basic piperazine ring, which could influence binding affinity in receptor interactions .
Functional Implications :
- Compounds like 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-... (MW 467.50) from pharmacopeial sources share the ethyl-piperidine linkage but feature a benzisoxazole substituent instead of pyridine. This structural variation is associated with neuroleptic or antipsychotic activity, suggesting that the target compound’s pyridine-piperidine motif may also have CNS applications.
Synthetic Relevance :
- The ethyl ester group in all listed compounds provides a handle for further derivatization (e.g., hydrolysis to carboxylic acids or transesterification). The target compound’s pyridine ring could enable additional functionalization at the nitrogen or aromatic positions, offering versatility in drug design.
Research Findings and Trends
While direct pharmacological data for the target compound are absent, trends from analogous structures indicate:
- Lipophilicity : The pyridine-piperidine substituent likely increases logP compared to hydroxymethyl or piperazine analogs, impacting membrane permeability .
- Stability : Ethyl esters generally exhibit better hydrolytic stability than methyl esters, favoring prolonged half-life in physiological conditions .
Biological Activity
Overview
2-(4-(Piperidin-1-yl)pyridin-3-yl)ethyl pyrimidine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique combination of piperidine, pyridine, and pyrimidine moieties, which contribute to its biological activity.
Molecular Properties
| Property | Details |
|---|---|
| Molecular Formula | C17H20N4O2 |
| Molecular Weight | 312.37 g/mol |
| IUPAC Name | 2-(4-piperidin-1-ylpyridin-3-yl)ethyl pyrimidine-5-carboxylate |
| InChI Key | QEVWCTKCLGIDBY-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate the activity of various enzymes and receptors, thereby influencing cellular pathways relevant to disease processes. Research indicates that this compound may act as a biochemical probe, providing insights into cellular mechanisms and potential therapeutic interventions.
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, indicating its potential as a chemotherapeutic agent. In particular, it has demonstrated efficacy against certain types of tumors by inducing apoptosis and disrupting cell cycle progression at the G2/M phase .
Antiparasitic Activity
The compound's structure suggests potential antiparasitic activity. In comparative studies, derivatives with similar structures have exhibited varying degrees of potency against parasitic infections. For example, modifications in the piperidine or pyridine moieties can significantly alter the compound's effectiveness against parasites, highlighting the importance of structural optimization in drug design .
Pharmacokinetics and Toxicity
Pharmacokinetic studies reveal that this compound has a favorable profile with sufficient oral bioavailability and acceptable clearance rates in animal models. Toxicity assessments have shown no acute adverse effects at high doses (up to 2000 mg/kg), suggesting a promising safety profile for further development .
Case Studies
- Study on Anticancer Activity : A research article demonstrated that derivatives of this compound could inhibit EGFR phosphorylation in cancer cells, leading to reduced tumor growth in xenograft models .
- Antiparasitic Evaluation : Another study focused on the antiparasitic properties of related compounds, revealing that structural variations significantly impacted their effectiveness against Leishmania species. The findings suggest that similar modifications could enhance the activity of this compound against parasites .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound | Activity |
|---|---|
| 2-(4-(Piperidin-1-yl)pyridin-3-yl)ethyl pyrimidine-4-carboxylate | Moderate anticancer activity |
| 2-(4-(Piperidin-1-yl)pyridin-3-yl)ethyl pyrimidine-6-carboxylate | Lower potency against parasites |
This comparison highlights the unique structural features that enhance the biological efficacy of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
